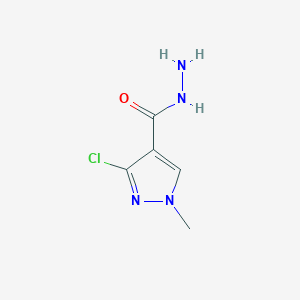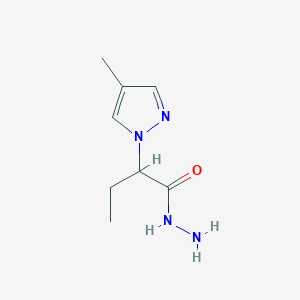![molecular formula C16H10N2O3 B1393760 4-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzonitrile CAS No. 2086-27-3](/img/structure/B1393760.png)
4-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
The isoindoline nucleus of the compound, characterized by carbonyl groups at positions 1 and 3, is a valuable moiety in pharmaceutical chemistry. It serves as a core structure for the synthesis of various therapeutic agents. The reactivity of the carbonyl groups allows for the construction of complex molecules that can interact with biological targets, potentially leading to new drug discoveries .
Herbicides
This compound’s derivatives have been explored for their use as herbicides. Their ability to interfere with the growth of unwanted plants without affecting the desired crops makes them an interesting subject of agrichemical research. The specificity of action is determined by the molecular interactions between the compound and plant enzymes .
Colorants and Dyes
Due to the presence of conjugated systems and the ability to form stable colored complexes, this compound can be used in the development of colorants and dyes. These applications are significant in textile manufacturing, where the demand for novel dyes with unique hues and high stability is always present .
Polymer Additives
The structural features of this compound make it suitable for use as an additive in polymers. It can enhance the properties of plastics, such as durability, heat resistance, and flexibility. This application is crucial in creating high-performance materials for various industries .
Organic Synthesis
As a building block in organic synthesis, this compound can be used to construct a wide array of organic molecules. Its reactive sites are amenable to various chemical transformations, enabling the synthesis of complex organic compounds with desired properties .
Photochromic Materials
The compound’s ability to change color upon exposure to light makes it a candidate for the development of photochromic materials. These materials have applications in smart windows, sunglasses, and optical data storage devices, where reversible color changes are required .
Radiolabeled Probes
Derivatives of this compound can be radiolabeled and used as probes for imaging in medical diagnostics. They can target specific biological pathways or disease markers, allowing for the visualization of physiological processes or the detection of abnormalities .
Crystallography
The compound’s derivatives have been determined by X-ray crystallography, which aids in understanding their three-dimensional structures. This information is vital for the design of molecules with specific functions and for the study of molecular interactions .
Wirkmechanismus
Target of Action
A related compound has been shown to interact with bovine serum albumin (bsa) . BSA is a major protein in the blood plasma and serves as a carrier for various substances, including drugs.
Mode of Action
The interaction between the compound and its target involves the formation of a complex . This interaction is spontaneous and is driven by enthalpy, involving van der Waals forces and hydrogen bonding . The binding constant decreases with increasing temperature, indicating that the complex is less stable at higher temperatures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the binding of the compound to BSA is less stable at higher temperatures . Therefore, physiological conditions such as body temperature may influence the compound’s action and efficacy.
Eigenschaften
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)oxymethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c17-9-11-5-7-12(8-6-11)10-21-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWZNQITCNBJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801162102 | |
| Record name | 4-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzonitrile | |
CAS RN |
2086-27-3 | |
| Record name | 4-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2086-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate](/img/structure/B1393686.png)





![ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate](/img/structure/B1393699.png)
